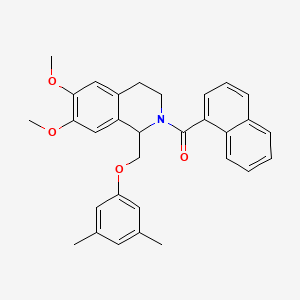

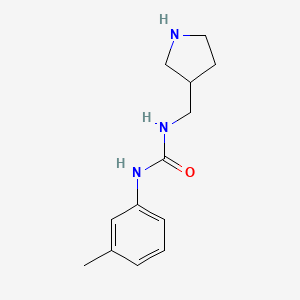

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitrobenzenesulfonyl compounds are used in organic chemistry as reducing agents . They can be prepared from the corresponding sulfonyl chloride and hydrazine hydrate . They are known to generate diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH .

Synthesis Analysis

2-Nitrobenzenesulfonylhydrazide (NBSH) can be prepared from commercial reagents and subsequent alkene reduction is operationally simple and generally efficient . A range of 16 substrates have been reduced, highlighting the unique chemoselectivity of diimide as an alkene reduction system .Chemical Reactions Analysis

2-Nitrobenzenesulfonylhydrazide (NBSH) generates diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH . These mild reaction conditions for the generation of diimide are very attractive for substrates containing sensitive groups .科学的研究の応用

Catalytic Applications

- Ruthenium-Catalyzed Reductions : Research by Watanabe et al. (1984) demonstrates the use of formic acid in the presence of a ruthenium catalyst for reducing nitroarenes to aminoarenes, highlighting a method potentially applicable to compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for producing amino derivatives. The study found that various nitroarenes could be selectively reduced, suggesting a pathway for modifying such compounds in pharmaceutical synthesis or materials science (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Molecular Interactions and Synthesis

Interactions with Aromatic Carboxylic Acids : A study by Smith et al. (2001) on the synthesis and crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids indicates potential for forming stable structures through non-covalent interactions. This research could provide insight into designing molecular complexes with specific properties, using compounds like 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as building blocks (Smith, Wen, Bott, White, & Willis, 2001).

Synthesis of Tetrahydroquinoline Derivatives : Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives from compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Their work highlights methods for generating diverse chemical structures potentially useful in drug discovery and development (Bombarda, Erba, Gelmi, & Pocar, 1992).

Photocatalytic Conversion

- Photocatalytic Conversion of Nitroaromatic Compounds : A study by Hakki et al. (2009) on the photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 revealed pathways for transforming nitrobenzene derivatives into quinolines and tetrahydroquinolines. This research could be directly applicable to environmental remediation or the synthesis of complex organic molecules (Hakki, Dillert, & Bahnemann, 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZTRAVBRLBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)

![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2743145.png)

![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)